1,1,3,3-Tetrachlorobutane

CAS No.: 39185-82-5

Cat. No.: VC16999039

Molecular Formula: C4H6Cl4

Molecular Weight: 195.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 39185-82-5 |

|---|---|

| Molecular Formula | C4H6Cl4 |

| Molecular Weight | 195.9 g/mol |

| IUPAC Name | 1,1,3,3-tetrachlorobutane |

| Standard InChI | InChI=1S/C4H6Cl4/c1-4(7,8)2-3(5)6/h3H,2H2,1H3 |

| Standard InChI Key | NGAUWAOLBDDRKB-UHFFFAOYSA-N |

| Canonical SMILES | CC(CC(Cl)Cl)(Cl)Cl |

Introduction

Structural Identification and Basic Properties

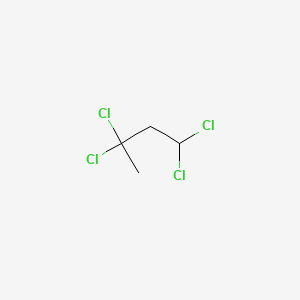

1,1,3,3-Tetrachlorobutane is a tetrahalogenated alkane with chlorine atoms positioned symmetrically on the first and third carbons of the butane chain. Its IUPAC name is 1,1,3,3-tetrachlorobutane, and it is alternatively referred to by its EINECS number 236-274-5 . The compound’s molecular structure confers unique steric and electronic characteristics, influencing its reactivity and physical behavior.

Molecular and Structural Data

The molecular formula corresponds to an average molecular mass of 195.902 g/mol and a monoisotopic mass of 193.922 g/mol . Its LogP value of 3.374 indicates moderate hydrophobicity, suggesting preferential partitioning into lipid-rich environments . Unlike the 1,1,1,3-tetrachlorobutane isomer, which has a density of 1.394 g/cm³ and a boiling point of 173.6°C , experimental data for 1,1,3,3-tetrachlorobutane’s density, melting point, and boiling point remain undocumented in accessible literature . This absence highlights a critical gap in physicochemical characterization.

Table 1: Comparative Properties of Tetrachlorobutane Isomers

Synthesis and Industrial Production

A plausible route for 1,1,3,3-tetrachlorobutane synthesis could involve the radical chlorination of 1,3-dichlorobutane under UV light, though experimental validation is absent in available literature. Alternatively, nucleophilic substitution reactions using trichlorobutane intermediates may offer a pathway, as demonstrated in studies on 1,1,1,3-tetrachlorobutane . For instance, Kooyman and Wagner (1958) observed that 1,1,1,3-tetrachlorobutane reacts with nucleophiles like hydroxide ions to form trichlorobutenes, suggesting that similar mechanisms might apply to the 1,1,3,3-isomer .

Chemical Reactivity and Applications

Reactivity with Nucleophiles

Chlorinated alkanes are prone to nucleophilic substitution (SN) and elimination (E2) reactions due to the polarizability of C-Cl bonds. For 1,1,3,3-tetrachlorobutane, the symmetric chlorine distribution likely favors elimination pathways over substitution, potentially yielding dichlorobutadienes upon dehydrochlorination. This reactivity mirrors that of 2,2,3,3-tetrachlorobutane, which serves as a precursor to 2,3-dichlorobutadiene-(1,3)—a monomer for specialty polymers .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume